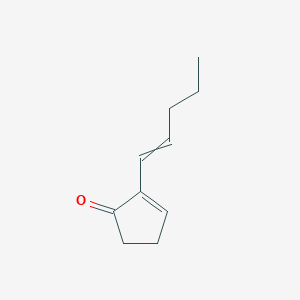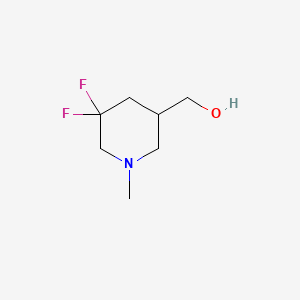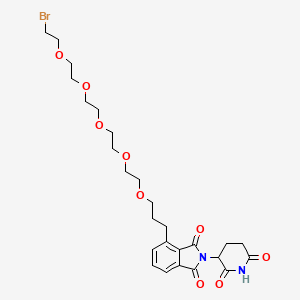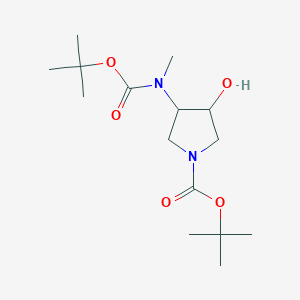![molecular formula C11H11ClF3N3O B14771225 1-[6-Chloro-1-(1,1,1-trifluoropropan-2-yl)imidazo[4,5-c]pyridin-2-yl]ethanol](/img/structure/B14771225.png)
1-[6-Chloro-1-(1,1,1-trifluoropropan-2-yl)imidazo[4,5-c]pyridin-2-yl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[6-Chloro-1-(1,1,1-trifluoropropan-2-yl)imidazo[4,5-c]pyridin-2-yl]ethanol is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trifluoropropyl group, a chloro-substituted imidazo[4,5-c]pyridine core, and an ethanol moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-Chloro-1-(1,1,1-trifluoropropan-2-yl)imidazo[4,5-c]pyridin-2-yl]ethanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazo[4,5-c]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[4,5-c]pyridine ring.
Introduction of the Chloro Group: Chlorination of the imidazo[4,5-c]pyridine core is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Trifluoropropyl Group: The trifluoropropyl group is introduced via nucleophilic substitution reactions using trifluoropropyl halides.
Addition of the Ethanol Moiety: The final step involves the addition of the ethanol group through a nucleophilic substitution or addition reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
1-[6-Chloro-1-(1,1,1-trifluoropropan-2-yl)imidazo[4,5-c]pyridin-2-yl]ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dechlorinated derivatives.
Substitution: Formation of new derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1-[6-Chloro-1-(1,1,1-trifluoropropan-2-yl)imidazo[4,5-c]pyridin-2-yl]ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.
Mecanismo De Acción
The mechanism of action of 1-[6-Chloro-1-(1,1,1-trifluoropropan-2-yl)imidazo[4,5-c]pyridin-2-yl]ethanol involves its interaction with specific molecular targets. The trifluoropropyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The chloro-substituted imidazo[4,5-c]pyridine core can interact with enzymes or receptors, modulating their activity. The ethanol moiety may facilitate hydrogen bonding with target proteins, stabilizing the compound-protein complex.
Comparación Con Compuestos Similares
Similar Compounds
1-[6-Chloro-1-(1,1,1-trifluoropropan-2-yl)imidazo[4,5-c]pyridin-2-yl]methanol: Similar structure but with a methanol moiety instead of ethanol.
1-[6-Chloro-1-(1,1,1-trifluoropropan-2-yl)imidazo[4,5-c]pyridin-2-yl]propane: Similar structure but with a propane moiety instead of ethanol.
1-[6-Chloro-1-(1,1,1-trifluoropropan-2-yl)imidazo[4,5-c]pyridin-2-yl]butanol: Similar structure but with a butanol moiety instead of ethanol.
Uniqueness
The unique combination of the trifluoropropyl group, chloro-substituted imidazo[4,5-c]pyridine core, and ethanol moiety gives 1-[6-Chloro-1-(1,1,1-trifluoropropan-2-yl)imidazo[4,5-c]pyridin-2-yl]ethanol distinct physicochemical properties. These properties include enhanced lipophilicity, potential for hydrogen bonding, and specific reactivity patterns, making it a valuable compound for various scientific applications.
Propiedades
Fórmula molecular |
C11H11ClF3N3O |
|---|---|
Peso molecular |
293.67 g/mol |
Nombre IUPAC |
1-[6-chloro-1-(1,1,1-trifluoropropan-2-yl)imidazo[4,5-c]pyridin-2-yl]ethanol |
InChI |
InChI=1S/C11H11ClF3N3O/c1-5(19)10-17-7-4-16-9(12)3-8(7)18(10)6(2)11(13,14)15/h3-6,19H,1-2H3 |
Clave InChI |
JVDQBZKBVBIRIO-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NC2=CN=C(C=C2N1C(C)C(F)(F)F)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-amino-5-ethenyl-7-(1-phenylethyl)-3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B14771153.png)











